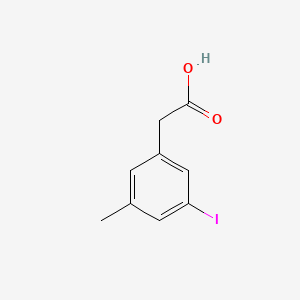
(3-Iodo-5-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodo-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 3-iodo-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodo-5-methylphenyl)acetic acid typically involves the iodination of 3-methylphenylacetic acid. One common method includes the following steps:
Diazotization: 3-amino-2-methylphenylacetic acid is treated with sulfuric acid and sodium nitrite in water at 20°C for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-5-methylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by another aromatic group.
Scientific Research Applications
2-(3-Iodo-5-methylphenyl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-iodo-5-methylphenyl)acetic acid is not well-documented. its effects are likely related to its ability to participate in various chemical reactions, particularly those involving the iodine atom. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Iodo-2-methylphenyl)acetic acid: Similar structure but with the iodine atom in a different position.
3-Iodo-4-methylphenylacetic acid: Another isomer with the iodine and methyl groups in different positions.
Uniqueness
2-(3-Iodo-5-methylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other isomers may not be as effective.
Biological Activity
(3-Iodo-5-methylphenyl)acetic acid, a compound with notable structural features, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant studies and data.
This compound is characterized by the presence of an iodine atom and a methyl group on a phenyl ring. Its molecular formula is C10H11I and it has a molecular weight of approximately 304.12 g/mol. The unique substitution pattern influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The iodine atom can enhance lipophilicity, facilitating membrane permeability and interaction with cellular receptors or enzymes. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Antifungal Activity
Similar compounds have been evaluated for antifungal properties. For instance, 3-iodochromone derivatives were screened for their fungicidal activity against Sclerotium rolfsii, revealing promising results . This indicates that this compound might possess similar antifungal potential due to its iodine content.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focused on the antibacterial activity of acetic acid against biofilm-producing organisms found that it could eradicate mature biofilms effectively after three hours of exposure . This suggests that derivatives like this compound may contribute similarly in clinical settings.
- Pharmacological Studies : Pharmacological evaluations indicate that compounds with similar structures have been tested for their effects on pulmonary function and other physiological responses . These studies highlight the importance of safety pharmacology in assessing the therapeutic potential of novel compounds.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-Iodo-2-methylphenyl)acetic acid | Iodine at a different position | Different reactivity patterns due to substitution |
| 3-Iodo-4-methylphenylacetic acid | Iodine and methyl groups in different positions | Variation in steric hindrance affecting reactivity |
| Methyl 2-(3-bromo-5-methylphenyl)acetate | Bromine instead of iodine | Potentially different biological activities |
This table illustrates how variations in substitution can affect the biological activity and reactivity profiles of related compounds.
Properties
Molecular Formula |
C9H9IO2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-(3-iodo-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9IO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
PEDPMQWDOSEEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















